Aqueous Solubility Enhancement via Hydrobromide Salt Formation Relative to Free Base Analogs
The hydrobromide salt form of the target compound offers quantifiable aqueous solubility improvement compared to its free base and other salt forms of close analogs, directly impacting reproducibility in in vitro assay preparation . While the phenolic free base of the chlorophenyl analog (4-[(4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)amino]phenol) exhibits aqueous solubility below 10 µM under standard assay conditions, the hydrobromide salt of the p-tolyl compound achieves solubility exceeding 38 µM in simulated intestinal fluid at 37°C . This >3.8-fold solubility differential minimizes the need for DMSO co-solvents, reducing vehicle-associated cytotoxicity artifacts in cell-based assays.
| Evidence Dimension | Aqueous solubility in simulated intestinal fluid at 37°C |
|---|---|
| Target Compound Data | 38 µM (hydrobromide salt) |
| Comparator Or Baseline | <10 µM for 4-[(4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)amino]phenol free base |
| Quantified Difference | >3.8-fold improvement |
| Conditions | Simulated intestinal fluid, 37°C, pH 6.8 |
Why This Matters
Superior aqueous solubility reduces DMSO dependency in cell-based assays, directly improving data reproducibility and enabling more physiologically relevant testing conditions for procurement decisions in drug discovery programs.
